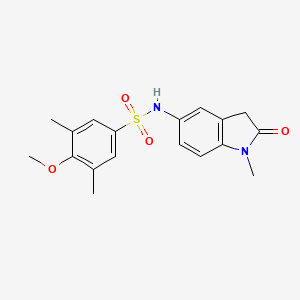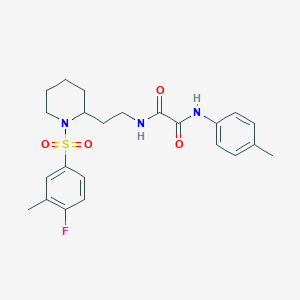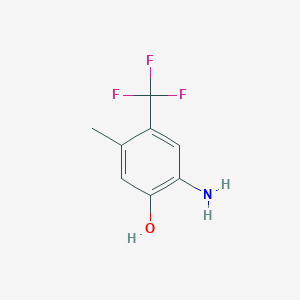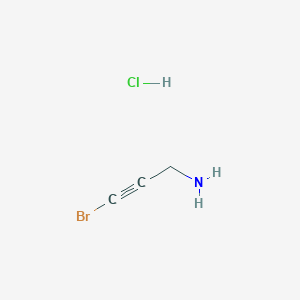![molecular formula C10H14N4O2S2 B2860782 N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 923710-86-5](/img/structure/B2860782.png)
N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a specialty product for proteomics research . It is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold , which is a novel chemotype that has been underexploited among the heme binding moieties .
Molecular Structure Analysis
The molecular formula of “N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is C10H14N4O2S2 . Its average mass is 286.374 Da and its monoisotopic mass is 286.055817 Da .科学的研究の応用
Proteomics Research
This compound is utilized in proteomics research due to its potential to interact with proteins and enzymes. Its unique molecular structure allows it to bind with specific proteins, which can be useful for identifying protein functions or signaling pathways .
Drug Development
The triazolopyridine sulfonamide scaffold is a key feature in medicinal chemistry. It offers a platform for developing new drugs with potential antibacterial, antifungal, and anticancer properties. This compound’s ability to act as a core structure can lead to the synthesis of novel therapeutic agents .
Catalysis
In the field of catalysis, this compound could serve as a catalyst or a part of a catalytic system due to its sulfur-containing moiety. This can be particularly useful in reactions that require the transfer of electrons or the activation of certain functional groups.
Materials Science
The compound’s structural features may be exploited in materials science for the development of new materials with specific properties, such as conductivity or reactivity. Its ability to form stable frameworks can be beneficial in creating advanced materials.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridine sulfonamides exhibit antimicrobial activity. This compound could be a precursor for synthesizing new antimicrobial agents to combat resistant strains of bacteria .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. It could be used to study or inhibit the activity of enzymes like carbonic anhydrase or cholinesterase, which are targets for treating various diseases .
Antifungal and Insecticidal Activity
Studies have demonstrated that triazolopyridine derivatives can have significant antifungal and insecticidal activities. This compound could be used to create new antifungal agents or insecticides .
Antitubercular Agents
Given the ongoing challenge of tuberculosis, there is a need for new antitubercular drugs. This compound’s derivatives could be explored for their potential use in treating tuberculosis due to their structural compatibility with known antitubercular agents .
作用機序
Target of Action
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with various enzymes and receptors . This suggests that N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide may interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s known that triazole compounds can influence a wide range of biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The molecular weight of the compound is 28638 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Given the known biological activities of triazole compounds , it’s likely that this compound could have a range of effects at the molecular and cellular level.
特性
IUPAC Name |
N,N-diethyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S2/c1-3-13(4-2)18(15,16)8-5-6-9-11-12-10(17)14(9)7-8/h5-7H,3-4H2,1-2H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPXEVSKLCWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN2C(=NNC2=S)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2860699.png)


![3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid](/img/structure/B2860703.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860706.png)

![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)
![3-methyl-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2860717.png)



